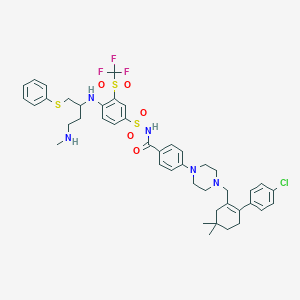

Desmorpholinyl ABT-263-NH-Me

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

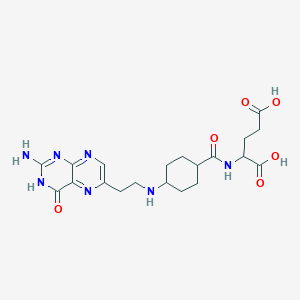

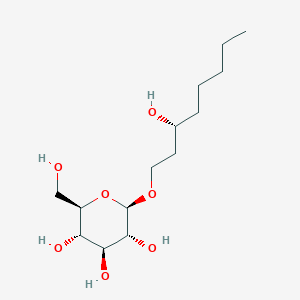

Le Desmorpholinyl ABT-263-NH-Me est synthétisé par une série de réactions chimiques impliquant le couplage du Desmorpholinyl Navitoclax avec un ligand CRBN pour la ligase E3 ubiquitine. Ce processus implique plusieurs étapes, notamment la formation de composés intermédiaires et l’utilisation de divers réactifs et solvants .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l’efficacité et le rendement, garantissant une pureté élevée et une constance du produit final. Le composé est généralement produit dans des installations spécialisées équipées d’équipements de synthèse chimique avancés .

Analyse Des Réactions Chimiques

Types de réactions

Le Desmorpholinyl ABT-263-NH-Me subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier la structure et les propriétés du composé.

Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels spécifiques dans la molécule par d’autres groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent des agents oxydants, des agents réducteurs et divers solvants. Les conditions de réaction, telles que la température, la pression et le pH, sont soigneusement contrôlées pour obtenir les résultats souhaités .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant le this compound dépendent des conditions de réaction spécifiques et des réactifs utilisés. Ces produits peuvent inclure divers dérivés et analogues du composé d’origine .

Applications de la recherche scientifique

Le this compound a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse chimique et comme outil pour étudier les mécanismes de dégradation des protéines.

Biologie : Employé dans la recherche sur l’apoptose et les voies de signalisation cellulaire.

Industrie : Utilisé dans le développement de nouveaux médicaments et comme composant dans divers processus industriels.

Applications De Recherche Scientifique

Desmorpholinyl ABT-263-NH-Me has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in chemical synthesis and as a tool for studying protein degradation mechanisms.

Biology: Employed in research on apoptosis and cell signaling pathways.

Mécanisme D'action

Le Desmorpholinyl ABT-263-NH-Me exerce ses effets en se liant avec une forte affinité à plusieurs protéines anti-apoptotiques de la famille Bcl-2, notamment Bcl-xL, Bcl-2 et Bcl-w. Cette liaison perturbe la séquestration des protéines pro-apoptotiques, conduisant à l’induction de l’apoptose dans les cellules cibles. Le mécanisme d’action du composé implique l’inhibition de ces protéines anti-apoptotiques, favorisant ainsi la mort cellulaire dans les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Composés similaires

Navitoclax (ABT-263) : Un inhibiteur de Bcl-2 similaire en action au Desmorpholinyl ABT-263-NH-Me, utilisé dans la recherche et le traitement du cancer.

Unicité

Le this compound est unique en ce sens qu’il peut être utilisé dans la synthèse de dégradeurs PROTAC BCL-XL, qui sont hautement spécifiques et efficaces pour cibler et dégrader les protéines Bcl-xL. Cette spécificité et cette efficacité en font un outil précieux dans les applications de recherche et thérapeutiques .

Propriétés

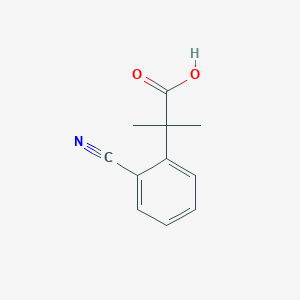

Formule moléculaire |

C44H51ClF3N5O5S3 |

|---|---|

Poids moléculaire |

918.6 g/mol |

Nom IUPAC |

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[4-(methylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide |

InChI |

InChI=1S/C44H51ClF3N5O5S3/c1-43(2)21-19-39(31-9-13-34(45)14-10-31)33(28-43)29-52-23-25-53(26-24-52)36-15-11-32(12-16-36)42(54)51-61(57,58)38-17-18-40(41(27-38)60(55,56)44(46,47)48)50-35(20-22-49-3)30-59-37-7-5-4-6-8-37/h4-18,27,35,49-50H,19-26,28-30H2,1-3H3,(H,51,54) |

Clé InChI |

CNTHZPROCQHGOX-UHFFFAOYSA-N |

SMILES canonique |

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCNC)CSC5=CC=CC=C5)S(=O)(=O)C(F)(F)F)C6=CC=C(C=C6)Cl)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![copper;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron](/img/structure/B12301778.png)

![tert-butyl N-[4-[[3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B12301791.png)

![(5-Hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl) acetate](/img/structure/B12301796.png)

![[1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B12301864.png)